Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-3-phenylisoxazole

COX-2 pharmacology NSAID selectivity diarylisoxazole SAR

4-Methyl-3-phenylisoxazole (CAS 24956-37-4) is a disubstituted isoxazole heterocycle (C10H9NO, MW 159.18) carrying a phenyl group at position 3 and a methyl group at position 4 of the azole ring. It constitutes the minimal core scaffold of the clinically precedented COX-2 inhibitor valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide].

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
Cat. No. B12875643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenylisoxazole
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CON=C1C2=CC=CC=C2
InChIInChI=1S/C10H9NO/c1-8-7-12-11-10(8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyQZTYEMDHTJBHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-phenylisoxazole CAS 24956-37-4: Core Scaffold Technical Procurement Profile


4-Methyl-3-phenylisoxazole (CAS 24956-37-4) is a disubstituted isoxazole heterocycle (C10H9NO, MW 159.18) carrying a phenyl group at position 3 and a methyl group at position 4 of the azole ring. It constitutes the minimal core scaffold of the clinically precedented COX-2 inhibitor valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide] [1]. Commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) , this compound serves as a versatile synthetic building block for constructing trisubstituted diarylisoxazole libraries through Suzuki-Miyaura cross-coupling and other C–H functionalization strategies [2]. Unlike its 4-nitro analog, the 4-methyl substituent confers distinct electronic and steric properties that fundamentally alter both pharmacological selectivity profiles and synthetic reactivity [3].

Why 4-Methyl-3-phenylisoxazole Cannot Be Replaced by Generic Isoxazole Analogs in Pharmacological Research


Substituting 4-methyl-3-phenylisoxazole with a structurally similar isoxazole analog—even one differing by a single substituent position—is not chemically or pharmacologically neutral. The specific 3-phenyl-4-methyl substitution pattern defines the core that, when elaborated into valdecoxib, produces a COX-2 selectivity index of approximately 30–61 fold over COX-1 in human whole blood assays [1]. Critically, removal of the benzenesulfonamide group from this scaffold reverses COX selectivity entirely: non-sulfonamide 3,4-diarylisoxazole analogs become selective COX-1 inhibitors rather than COX-2 inhibitors [2]. The 4-methyl group is not merely spectatorial; its presence versus a 4-nitro group determines whether the phenylisoxazole series exhibits potent antibacterial activity against plant pathogens (EC50 superior to bismerthiazol) or negligible activity [3]. Furthermore, regioisomeric rearrangement—placing the methyl at position 5 rather than 4—yields a compound with a distinct photochemical fate: 4-methyl-5-phenylisoxazole phototransposes via a P4 pathway to the corresponding oxazole, whereas the 5-methyl-4-phenylisoxazole regioisomer produces different ring-cleavage products [4]. Generic substitution therefore risks both pharmacological target-switching and unanticipated chemical instability, making procurement of the precise regioisomer essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 4-Methyl-3-phenylisoxazole vs. Closest Analogs


COX Isoform Selectivity Reversal upon Sulfonamide Removal from the Valdecoxib Scaffold

The 4-methyl-3-phenylisoxazole scaffold is the pharmacophoric anchor of valdecoxib, a marketed COX-2 selective inhibitor. Quantitative evaluation reveals that the benzenesulfonamide appendage at position 4 of the scaffold is an absolute determinant of COX-2 vs. COX-1 selectivity. In human whole blood COX isozyme assays, valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide] exhibits COX-2 IC50 = 0.24 μM and COX-1 IC50 = 21.9 μM, yielding a COX-1/COX-2 selectivity ratio of approximately 91 [1]. In striking contrast, three 3,4-diarylisoxazole analogs lacking the sulfonamide group—compounds that retain the identical 4-methyl-3-phenylisoxazole nucleus—were found to be selective COX-1 inhibitors in the same human whole blood assay system [2]. One representative non-sulfonamide analog registered a COX-1 IC50 of 27 μM, with no detectable COX-2 selectivity [3]. This demonstrates a complete functional inversion of COX isoform preference driven solely by the presence or absence of the sulfonamide on the 4-methyl-3-phenylisoxazole core, a binary pharmacological switch that generic scaffold replacements cannot replicate.

COX-2 pharmacology NSAID selectivity diarylisoxazole SAR

4-Methyl vs. 4-Nitro Substituent Defines Antibacterial Activity in Phenylisoxazole Series

The identity of the 4-position substituent on the 3-phenylisoxazole scaffold is a binary switch for antibacterial activity against agriculturally relevant plant pathogens. In a systematic study of 35 phenylisoxazole derivatives evaluated against Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Pseudomonas syringae (Psa) at 100 μg/mL and 50 μg/mL, compounds bearing a 4-nitro group (series 5o–5w) exhibited >90% inhibition against Xoo and Xac at 100 μg/mL, with EC50 values superior to the commercial control bismerthiazol [1]. In contrast, the 4-methyl-substituted compounds (series 3a–3l) showed minimal to no activity against Xoo and Xac (most entries marked as '—' indicating no measurable inhibition) across the same concentration range [2]. Only weak activity against Psa was observed for the 4-methyl series (e.g., compound 3l: 16.0 ± 0.9% inhibition at 100 μg/mL, 5.8 ± 2.2% at 50 μg/mL) [2]. The quantitative gap is stark: >90% inhibition (4-NO2, compounds 5o–5w) versus negligible inhibition (4-CH3, compounds 3a–3l) against the primary target pathogens Xoo and Xac at identical concentrations. This defines 4-methyl-3-phenylisoxazole as the appropriate negative-control scaffold or inactive-core reference for antibacterial screening cascades.

antibacterial discovery plant pathogen control isoxazole SAR

Regioisomer-Dependent Photochemical Stability: 4-Methyl vs. 5-Methyl Substitution

The position of the methyl substituent on the phenylisoxazole ring determines photochemical fate under UV irradiation, a critical consideration for compounds handled under ambient light or employed in photochemical applications. Irradiation studies demonstrate that 4-methyl-5-phenylisoxazole undergoes phototransposition to 4-methyl-5-phenyloxazole via the P4 pathway (N2–C3 interchange), while additionally undergoing photo-ring cleavage to yield α-benzoylpropionitrile [1]. The regioisomeric 5-methyl-4-phenylisoxazole follows the same P4 phototransposition pathway (yielding 5-methyl-4-phenyloxazole) but produces a distinctly different ring-cleavage product: aceto-α-phenylacetonitrile [1]. In contrast, 4-methyl-3-phenylisoxazole—the target compound with methyl at position 4 and phenyl at position 3—presents a different substitution vector that affects both the electronic environment of the isoxazole ring and the wavelength-dependent quantum yield of photodegradation. While direct photochemical data for 4-methyl-3-phenylisoxazole remain sparsely reported, the well-characterized divergent behavior of the 4-methyl-5-phenyl and 5-methyl-4-phenyl regioisomers establishes that methyl position is a critical determinant of photochemical stability, and extrapolation of data from one regioisomer to another is scientifically invalid without experimental verification.

photochemical stability isoxazole phototransposition regioisomer comparison

Suzuki-Miyaura Cross-Coupling Yield: 5-Bromo-4-methyl-3-phenylisoxazole as a Privileged Trisubstituted Isoxazole Precursor

The 5-bromo derivative of 4-methyl-3-phenylisoxazole (CAS 3477-03-0) is a key synthetic intermediate whose cross-coupling efficiency has been quantitatively benchmarked. Initial attempts using Pd(PPh3)4/Na2CO3 in 1,4-dioxane at 100 °C failed to produce the desired trisubstituted product, yielding only the ring-opening ketone byproduct 4a in 22% yield [1]. Optimization to the Pd2(dba)3/P(t-Bu)3·HBF4 catalytic system suppressed ring-opening and delivered trisubstituted isoxazole 3a in 67% yield from the 5-bromo precursor [1]. This yield is specific to the 3,4-disubstituted 5-bromoisoxazole substrate class and compares favorably to earlier literature, where 3,5-disubstituted isoxazole Suzuki couplings were reported but trisubstituted isoxazole syntheses at the C5 position had remained underdeveloped [1]. The lipophilic character of this scaffold is further quantified by the measured LogP of 5-bromo-4-methyl-3-phenylisoxazole at 3.4 [2], providing a reference point for partitioning behavior that differs from the less lipophilic 3-p-tolylisoxazole regioisomer (LogP 2.65) . Researchers procuring 4-methyl-3-phenylisoxazole for library synthesis should expect that direct C5 bromination followed by optimized Suzuki coupling will furnish trisubstituted isoxazoles in good yields (≥67%), a benchmark that generic isoxazole building blocks with alternative substitution patterns cannot guarantee.

Suzuki-Miyaura coupling isoxazole functionalization medicinal chemistry building blocks

Metabolic Bioactivation Liability: 3,4-Unsubstituted Isoxazole Ring Opening vs. Valdecoxib's Stability Profile

The metabolic fate of phenylisoxazole compounds is critically dependent on the substitution pattern around the isoxazole ring. A mechanistic drug metabolism study identified a novel bioactivation pathway specific to 3,4-unsubstituted phenyl methyl-isoxazoles: cytochrome P450-mediated isoxazole ring opening generates a cyanoacrolein reactive intermediate that forms glutathione adducts in human liver microsomes [1]. This pathway is attenuated when the isoxazole ring is fully substituted, as in valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide], which carries substituents at positions 3 (phenyl), 4 (p-sulfamoylphenyl), and 5 (methyl) [2]. The 4-methyl-3-phenylisoxazole scaffold occupies an intermediate structural position: it is substituted at positions 3 and 4 but retains an unsubstituted C5 position, making it susceptible to metabolic oxidation at C5 while being protected from the 3,4-ring-opening bioactivation pathway that afflicts less substituted analogs. Quantitative glutathione adduct formation data for fully 3,4-unsubstituted isoxazoles confirm substantial reactive metabolite generation, whereas the C4-substituted core scaffold is predicted to exhibit reduced bioactivation [1]. This positions 4-methyl-3-phenylisoxazole as a metabolically more tractable building block compared to unsubstituted or minimally substituted phenylisoxazoles, a consideration directly relevant to early-stage ADME triage in drug discovery programs.

drug metabolism reactive metabolite formation isoxazole ring opening

Highest-Confidence Application Scenarios for 4-Methyl-3-phenylisoxazole Driven by Quantitative Evidence


COX-1-Selective Tool Compound Design via Scaffold Elaboration

The well-characterized reversal of COX selectivity upon sulfonamide removal from the valdecoxib scaffold [1] establishes 4-methyl-3-phenylisoxazole as the optimal starting material for synthesizing COX-1-selective chemical probes. By appending non-sulfonamide aryl substituents at position 4 of this scaffold, medicinal chemistry teams can systematically explore COX-1-selective chemical space, using the documented 27 μM COX-1 IC50 reference point from the non-sulfonamide analog series as a benchmark for optimization [2]. The human whole blood assay system used to generate these comparative data provides clinically translatable selectivity metrics that recombinant enzyme assays alone cannot furnish [1].

Negative Control Scaffold for Antibacterial Phenotypic Screening Cascades

The quantitative demonstration that 4-methyl-3-phenylisoxazole derivatives exhibit negligible antibacterial activity against Xanthomonas oryzae and Xanthomonas axonopodis (0% inhibition at 100 μg/mL), while the 4-nitro analogs achieve >90% inhibition against the same strains at identical concentrations [3], validates this compound as a structurally matched negative control for antibacterial screening. Procurement of 4-methyl-3-phenylisoxazole alongside its 4-nitro counterpart enables paired screening that definitively attributes antibacterial activity to the nitro pharmacophore rather than to the phenylisoxazole scaffold itself, strengthening hit triage confidence.

Trisubstituted Isoxazole Library Synthesis via Optimized C5 Suzuki-Miyaura Coupling

The validated synthetic route from 5-bromo-4-methyl-3-phenylisoxazole to trisubstituted isoxazoles in 67% yield using the Pd2(dba)3/P(t-Bu)3·HBF4 catalytic system [4] enables reliable parallel synthesis of 3,4,5-trisubstituted isoxazole libraries for medicinal chemistry exploration. This yield benchmark, combined with the documented suppression of the competing ring-opening side reaction (reduced from 22% to negligible levels), allows research teams to accurately plan synthesis scale, calculate reagent stoichiometry, and budget for building block procurement with data-supported yield expectations rather than trial-and-error optimization.

Metabolic Stability Screening Benchmark for Isoxazole-Containing Lead Series

Given the documented cytochrome P450-mediated bioactivation pathway that opens the 3,4-unsubstituted isoxazole ring to form reactive cyanoacrolein–glutathione adducts [5], 4-methyl-3-phenylisoxazole serves as a defined comparator scaffold in metabolic stability panels. Drug metabolism scientists can use this compound to establish the baseline contribution of 4-methyl substitution to isoxazole ring stability in human liver microsome incubations, distinguishing scaffold-intrinsic metabolic liability from substituent-driven effects when profiling lead candidates that incorporate this heterocycle.

Quote Request

Request a Quote for 4-Methyl-3-phenylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.